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molecular formula C12H11F3O2 B8465077 6-Methoxy-2-trifluoromethyl-3,4-dihydro-2H-naphthalen-1-one

6-Methoxy-2-trifluoromethyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8465077
M. Wt: 244.21 g/mol
InChI Key: IYAXFDSOPVBVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700633B2

Procedure details

To a solution of (6-methoxy-3,4-dihydronaphthalen-1-yloxy)-trimethylsilane (3.00 g, from step A) and 5-trifluoromethyldibenzothiophenium tetrafluoroborate (5.6 g, 16.5 mmol) in DMF (20 mL) is added slowly tetrabutylammonium difluorotriphenylstannate (7.0 g, 11.1 mmol) in DMF (40 mL) by a dropping funnel. After the addition is finished, the suspension is stirred at RT for 72 h. DMF is then removed under vacuum. Water and EtOAc are added. The organic layer is dried with MgSO4, concentrated and purified to give the title compound as a light yellow oil: 1H NMR (CDCl3) δ 2.24-2.31 (m, 1H), 2.44-2.50 (m, 1H), 3.01-3.07 (m, 2H), 3.20-3.25 (m, 1H), 3.87 (s, 3H), 6.70 (d, J=2.5 Hz, 1H), 6.86 (dd, J=2.52, 9 Hz, 1H), 8.04 (d, J=9 Hz, 1H).
Name
(6-methoxy-3,4-dihydronaphthalen-1-yloxy)-trimethylsilane
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium difluorotriphenylstannate
Quantity
7 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([O:13][Si](C)(C)C)=[CH:8][CH2:7][CH2:6]2.F[B-](F)(F)F.[F:23][C:24]([F:39])([F:38])[S+]1C2C=CC=CC=2C2C=CC=CC1=2>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.C1C=CC([Sn-](F)(F)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH:8]([C:24]([F:39])([F:38])[F:23])[CH2:7][CH2:6]2 |f:1.2,4.5|

Inputs

Step One
Name
(6-methoxy-3,4-dihydronaphthalen-1-yloxy)-trimethylsilane
Quantity
3 g
Type
reactant
Smiles
COC=1C=C2CCC=C(C2=CC1)O[Si](C)(C)C
Name
Quantity
5.6 g
Type
reactant
Smiles
F[B-](F)(F)F.FC([S+]1C2=C(C3=C1C=CC=C3)C=CC=C2)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
tetrabutylammonium difluorotriphenylstannate
Quantity
7 g
Type
catalyst
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is stirred at RT for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
DMF is then removed under vacuum
ADDITION
Type
ADDITION
Details
Water and EtOAc are added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC=1C=C2CCC(C(C2=CC1)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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